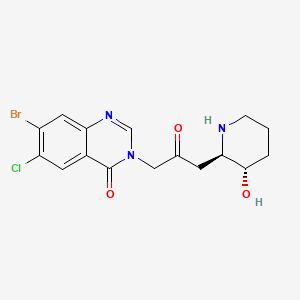
Halofuginone
Descripción general
Descripción
Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is used in veterinary medicine and sold under the brand name Halocur . Halofuginone has been developed for the treatment of scleroderma and has received orphan drug designation from the U.S. Food and Drug Administration . It inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .
Molecular Structure Analysis
Halofuginone is a low molecular weight quinazolinone alkaloid . Its chemical formula is C16H17BrClN3O3 .Chemical Reactions Analysis
Halofuginone is a potent and selective regulator of stromal cell activation, cell migration, and Collagen type I synthesis .Physical And Chemical Properties Analysis
Halofuginone has a molar mass of 414.68 g·mol−1 . It is readily bioavailable and rapidly absorbed following oral administration .Aplicaciones Científicas De Investigación
Halofuginone in Preventing Postoperative Adhesion
Halofuginone has been identified as an effective agent in preventing postoperative adhesion formation. In a study on rat uterine horns, halofuginone demonstrated significant reduction in the number and severity of adhesions in a dose-dependent manner. It specifically inhibited collagen type I synthesis without affecting existing collagen, making it a promising antifibrotic agent for preventing adhesion formation after pelvic surgery (Nagler et al., 1999).
Halofuginone's Multifaceted Biological Activities
Halofuginone has demonstrated a wide range of biological activities, including effects on malaria, cancer, fibrosis-related, and autoimmune diseases. It inhibits Smad3 phosphorylation in the TGFβ signaling pathway, impacting fibroblasts-to-myofibroblasts transition and fibrosis. Additionally, it inhibits prolyl-tRNA synthetase activity, thereby affecting malaria blood stages and Th17 cell differentiation (Pines & Spector, 2015).
Halofuginone in Cancer Research
Halofuginone exhibits potent anticancer properties. In mouse models, it suppressed hepatocellular carcinoma growth through direct tumor cell growth inhibition and enhanced systemic immune response (Nagler et al., 2004). Additionally, it has shown effectiveness in inhibiting bladder carcinoma angiogenesis and tumor growth by suppressing extracellular matrix deposition and fibroblast proliferation (Elkin et al., 1999).
Halofuginone in Treatment of Fibrotic Disorders
Halofuginone inhibits proliferation and collagen production in human leiomyoma and myometrial smooth muscle cells. It significantly reduced collagen type I and III mRNA levels and TGFbeta1 mRNA levels, showing potential as a novel treatment for uterine leiomyomas (Grudzien et al., 2010).
Halofuginone in Angiogenesis Inhibition
Studies have shown halofuginone to be a potent inhibitor in angiogenesis progression, affecting various stages like endothelial cell MMP-2 expression, capillary tube formation, and vascular sprouting (Elkin et al., 2000).
Halofuginone in Dermatological Applications
Halofuginone has demonstrated effectiveness in reducing dermal fibrosis in animal models of scleroderma and chronic graft versus host disease. It significantly reduced collagen alpha1(I) gene expression and skin width, suggesting its potential as a novel therapy for fibrotic disorders (Pines et al., 2001).
Halofuginone in Corneal Fibrosis Treatment
Halofuginone exhibits antifibrotic effects in human corneal fibroblasts by disrupting TGF-β signaling, significantly reducing TGF-β-induced expression of fibrotic markers. It presents a novel molecular mechanism for corneal fibrosis treatment (Nelson et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASCWIMLIKXLA-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339439 | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Halofuginone | |
CAS RN |
55837-20-2, 868851-54-1, 7695-84-3 | |
| Record name | Halofuginone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFUGINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFUGINONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



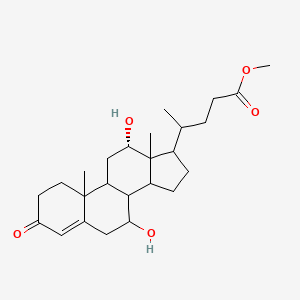
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
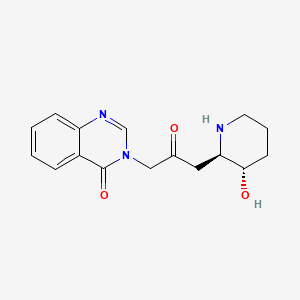
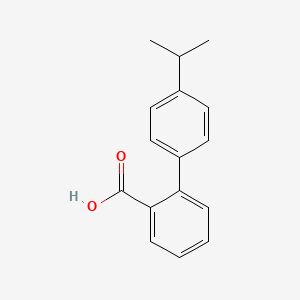
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
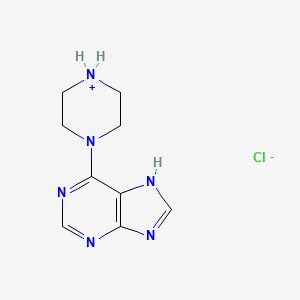
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B7838646.png)
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
![2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B7838664.png)

![2-{[(E)-[(2-Amino-1,3-thiazol-4-YL)[(2-methyl-4-oxo-1-sulfoazetidin-3-YL)carbamoyl]methylidene]amino]oxy}-2-methylpropanoic acid](/img/structure/B7838690.png)
